molecular formula C21H23FN4O2S B6501527 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one CAS No. 1351642-97-1

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one

Cat. No.: B6501527
CAS No.: 1351642-97-1
M. Wt: 414.5 g/mol
InChI Key: BMHBUTCUTFLEMF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The oxazole moiety is linked via a propan-1-one chain to a piperidine ring, which is further functionalized with a 5-(2-fluorophenyl)-1,3,4-thiadiazole group.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S/c1-13-16(14(2)28-25-13)9-10-19(27)26-11-5-6-15(12-26)20-23-24-21(29-20)17-7-3-4-8-18(17)22/h3-4,7-8,15H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHBUTCUTFLEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic cores, substituents, and linker regions. Below is a detailed comparison with a closely related derivative:

Compound A :

Name: 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-1-propanone Structure:

  • Core : Retains the 3,5-dimethyl-1,2-oxazole group.
  • Linker : Same propan-1-one chain.
  • Heterocyclic substitution : Replaces the piperidine-thiadiazole unit with a piperazine ring linked to a trifluoromethyl-substituted pyridine.
Parameter Target Compound Compound A
Heterocyclic Core 1,2-Oxazole + 1,3,4-thiadiazole 1,2-Oxazole + pyridine
Aromatic Substituent 2-Fluorophenyl (electron-withdrawing) Trifluoromethyl (strongly electron-withdrawing)
Ring System Piperidine (6-membered, saturated, moderate basicity) Piperazine (6-membered, saturated, higher basicity due to N-atom)
Bioactivity Potential Likely targets enzymes with hydrophobic pockets (e.g., kinases) Enhanced solubility due to trifluoromethyl group; may improve CNS penetration
Synthetic Complexity Higher (due to thiadiazole synthesis) Moderate (pyridine derivatives are more accessible)

Key Findings :

In contrast, Compound A’s trifluoromethyl group offers stronger electron withdrawal, which may enhance metabolic stability .

Ring Flexibility : The piperidine in the target compound provides conformational rigidity compared to the piperazine in Compound A, which could influence binding selectivity.

Pharmacokinetics : The thiadiazole moiety in the target compound may confer higher lipophilicity, reducing aqueous solubility but improving membrane permeability.

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